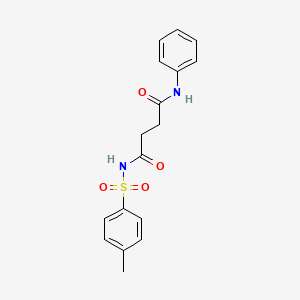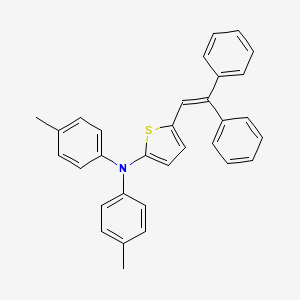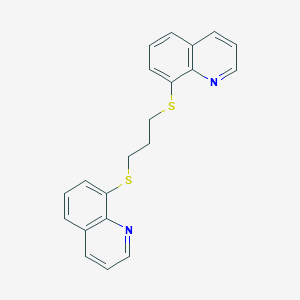
8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline is an organic compound derived from the heterocycle quinoline This compound features a unique structure with two quinoline rings connected by a sulfanylpropylsulfanyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline typically involves the following steps:
Formation of Quinoline Rings: The quinoline rings can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. .
Introduction of Sulfanyl Groups: The sulfanyl groups can be introduced through nucleophilic substitution reactions.
Linking the Quinoline Rings: The final step involves linking the two quinoline rings through a propylsulfanyl bridge.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated quinoline derivatives
Wissenschaftliche Forschungsanwendungen
8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline has a wide range of scientific research applications:
Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline involves its interaction with molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties and use in organic light-emitting diodes (OLEDs).
8-Aminoquinoline: Used as an antimalarial drug due to its effectiveness against liver stages of Plasmodium infections.
8-Mercaptoquinoline:
Uniqueness
8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline is unique due to its dual quinoline structure connected by a sulfanylpropylsulfanyl linker. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
102311-94-4 |
|---|---|
Molekularformel |
C21H18N2S2 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
8-(3-quinolin-8-ylsulfanylpropylsulfanyl)quinoline |
InChI |
InChI=1S/C21H18N2S2/c1-6-16-8-3-12-22-20(16)18(10-1)24-14-5-15-25-19-11-2-7-17-9-4-13-23-21(17)19/h1-4,6-13H,5,14-15H2 |
InChI-Schlüssel |
NKWSJKAXOHHVOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)SCCCSC3=CC=CC4=C3N=CC=C4)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
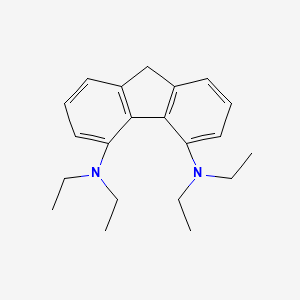
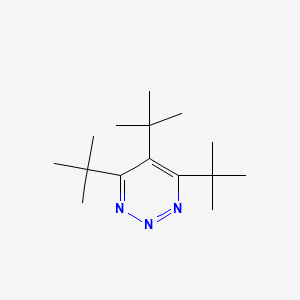
methanone](/img/structure/B14335027.png)
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
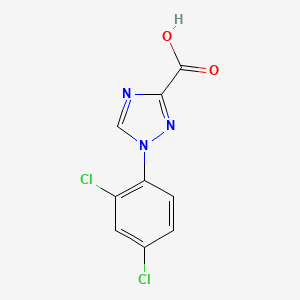
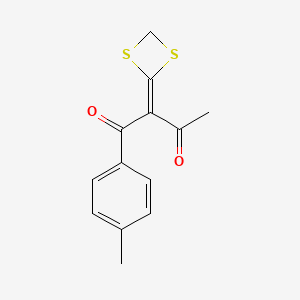
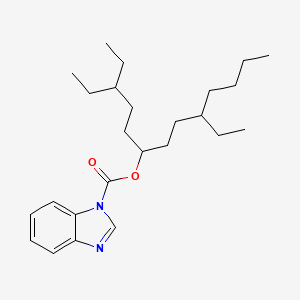
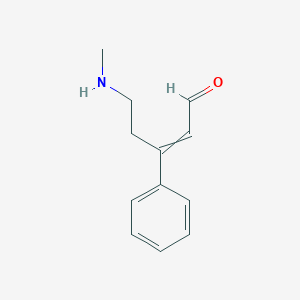
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)
